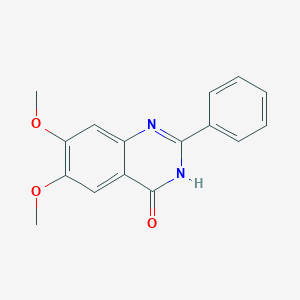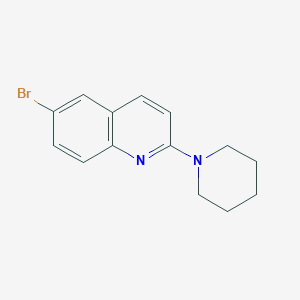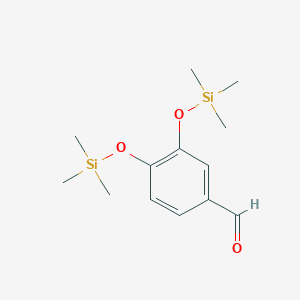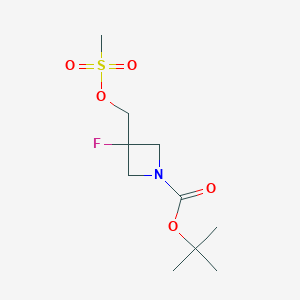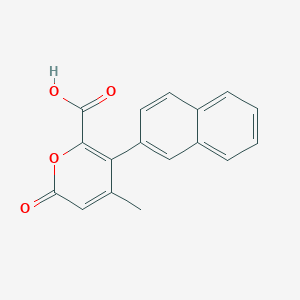![molecular formula C18H25NSi B11842147 N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 109202-53-1](/img/structure/B11842147.png)
N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is an organic compound with the molecular formula C18H25NSi It is characterized by the presence of a trimethylsilyl group attached to a methanamine backbone, which is further substituted with two benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-(trimethylsilyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibenzyl-1-(trimethylsilyl)methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
N,N-Dibenzyl-1-(trimethylsilyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield secondary or primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
N,N-Dibenzyl-1-(trimethylsilyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Dibenzyl-1-(trimethylsilyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzyl groups may interact with hydrophobic pockets in target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-(Trimethylsilylmethyl)benzylamine
Uniqueness
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds with only one benzyl group or different substituents.
特性
CAS番号 |
109202-53-1 |
|---|---|
分子式 |
C18H25NSi |
分子量 |
283.5 g/mol |
IUPAC名 |
N-benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C18H25NSi/c1-20(2,3)16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
InChIキー |
QHQOOOFYXUDWHT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


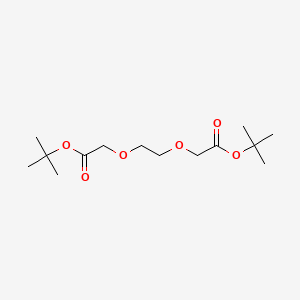
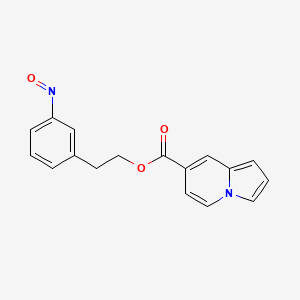
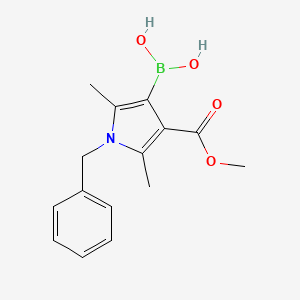
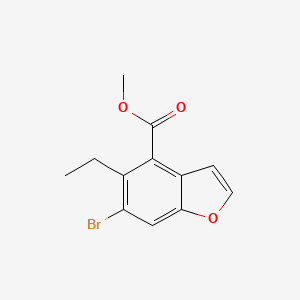
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
